3-Hydroxy Loratadine

Bioavailability Food Effect Pharmacokinetics

Pharmacokinetic study variability often stems from food-effect sensitivity and off-target metabolic inhibition. 3-Hydroxy Loratadine directly resolves these confounders: • Food-independent bioavailability ensures consistent plasma exposure across subjects, eliminating a key source of data noise. • Minimal CYP450 inhibition (<25% at high concentrations) provides a clean drug-drug interaction profile for unambiguous mechanistic studies. • Maintains solubility and bioavailability under altered gastric conditions, making it the reliable choice for bariatric surgery research models.

Molecular Formula C22H23ClN2O3
Molecular Weight 398.887
CAS No. 183483-15-0
Cat. No. B564386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Loratadine
CAS183483-15-0
Synonyms4-(8-Chloro-5,6-dihydro-3-hydroxy-11H-benzo[5,6]cyclohepta[1,2-b]pyridin_x000B_-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester
Molecular FormulaC22H23ClN2O3
Molecular Weight398.887
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1
InChIInChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3
InChIKeyKCVVQHZYLIQAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Loratadine (Desloratadine) 183483-15-0: A Second-Generation H1 Antihistamine Metabolite


3-Hydroxy Loratadine, also known as desloratadine (CAS 183483-15-0), is the major active metabolite of the second-generation antihistamine loratadine [1]. It is a non-sedating, long-acting tricyclic H1-receptor antagonist that entered medical use in 2001 for the treatment of seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria [2]. The compound is characterized by a 27-hour half-life, dose-proportional pharmacokinetics, and high selectivity for peripheral H1 receptors, with minimal penetration of the blood-brain barrier [1].

Why 3-Hydroxy Loratadine Cannot Be Substituted with Loratadine or Other Antihistamines


Despite sharing a core tricyclic structure with loratadine and belonging to the same therapeutic class as other second-generation antihistamines, 3-Hydroxy Loratadine exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude simple interchangeability. Substitution with loratadine introduces variability due to prodrug metabolism, food-effect sensitivity, and reduced bioavailability in specific patient populations [1]. Furthermore, the compound's unique metabolic stability profile, with minimal cytochrome P450 inhibition and a specific UGT2B10 interaction, creates a differentiated drug-drug interaction landscape compared to alternatives like fexofenadine, levocetirizine, and bilastine [2]. These distinctions mandate a targeted, evidence-based approach to selection rather than class-based substitution.

Quantitative Differentiation of 3-Hydroxy Loratadine: A Comparator-Based Evidence Guide


Absorption Not Affected by Food: A Direct Contrast with Loratadine

Unlike its prodrug loratadine, the absorption of 3-Hydroxy Loratadine (desloratadine) is unaffected by co-administration with food [1]. While loratadine absorption is dramatically increased by food, desloratadine's bioavailability (Cmax and AUC) remains consistent whether taken with or without meals, offering predictable pharmacokinetics for patients [2].

Bioavailability Food Effect Pharmacokinetics

Minimal Cytochrome P450 Inhibition: A Clean Drug-Drug Interaction Profile Compared to Loratadine

In vitro studies demonstrate that 3-Hydroxy Loratadine (desloratadine) and its active metabolite 3-OH-desloratadine inhibit five major human cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) by less than 25% at concentrations up to 3,108 ng/mL and 3,278 ng/mL, respectively [1]. In contrast, loratadine inhibits CYP2C19 and CYP2D6 with IC50 values of 0.76 μM and 8.1 μM, respectively [2]. This profile suggests a lower potential for metabolic drug interactions with desloratadine.

Drug-Drug Interactions Cytochrome P450 CYP Inhibition

Maintained Bioavailability Post-Bariatric Surgery: A Critical Advantage Over Loratadine

In a study simulating post-bariatric surgery gastric conditions, loratadine dissolution plummeted from 100% pre-surgery to only 3% and 1% after sleeve gastrectomy (SG) and one-anastomosis gastric bypass (OAGB), respectively [1]. In contrast, desloratadine solubility, while decreasing over the pH range, remained sufficient for complete dissolution post-surgery, maintaining its bioavailability [1]. PBPK modeling confirmed these findings, recommending desloratadine over loratadine in this patient group.

Bariatric Surgery Bioavailability Dissolution

Prolonged Duration of Action: 24-Hour Wheal Suppression Advantage Over Fexofenadine and Levocetirizine

In a comparative study using the histamine-induced wheal suppression test, 3-Hydroxy Loratadine (desloratadine) demonstrated greater inhibition of wheal size at the 24-hour time point compared to levocetirizine and fexofenadine, although this difference did not reach statistical significance [1]. This trend toward sustained activity aligns with its 27-hour half-life. Furthermore, a separate study showed desloratadine's maximum wheal suppression of 30.6% occurs at 7 hours, with significant flare suppression persisting at 24 hours versus placebo, indicating prolonged activity [2].

Wheal and Flare Duration of Action Pharmacodynamics

Slower Onset but Comparable Clinical Efficacy: A Differentiated Role from Fexofenadine and Bilastine

3-Hydroxy Loratadine exhibits a slower onset of peripheral H1-antagonist activity compared to fexofenadine and bilastine. In the histamine-induced wheal and flare model, desloratadine's onset of flare suppression is 5 hours, compared to 1 hour for fexofenadine 180 mg [1] and 1 hour for bilastine 20 mg [2]. Maximum wheal suppression is also lower for desloratadine (38%) compared to bilastine (83%) at 6 hours [2]. However, in a direct head-to-head clinical trial for seasonal allergic rhinitis (SAR), desloratadine 5 mg and rupatadine 10 mg showed comparable, significant improvements in total symptom scores (T7SS) over 4 weeks (-48.9% and -46.1% vs. placebo, respectively) [3]. This indicates that while onset may be slower, overall clinical outcomes for SAR are equivalent.

Onset of Action Clinical Efficacy Seasonal Allergic Rhinitis

Extended Half-Life of Active Metabolite: 3-OH-Desloratadine Contributes to Sustained Activity

3-Hydroxy Loratadine is further metabolized to 3-OH-desloratadine, an active metabolite that contributes to the overall antihistaminic effect. The mean terminal elimination half-life of 3-OH-desloratadine is approximately 38 hours, which is significantly longer than the parent compound's half-life of 25-27 hours [1]. This extended presence of an active metabolite supports the compound's prolonged duration of action and may contribute to the observed 24-hour wheal suppression trend.

Metabolism Pharmacokinetics Half-life

High-Value Research and Procurement Applications for 3-Hydroxy Loratadine (CAS 183483-15-0)


Pharmacokinetic Studies Requiring a Food-Independent, Non-Sedating Antihistamine

For research protocols where dietary control is challenging or where variability in drug absorption must be minimized, 3-Hydroxy Loratadine is a superior choice. As established in Section 3, its bioavailability is unaffected by food, unlike loratadine [1]. This property ensures consistent plasma levels in study subjects, reducing data variability and simplifying protocol design.

Drug-Drug Interaction (DDI) Studies with a Clean CYP Profile Baseline

Investigators conducting DDI studies can utilize 3-Hydroxy Loratadine as a model compound or negative control due to its minimal inhibition of major CYP enzymes (<25% at high concentrations) [2]. This clean profile, in contrast to loratadine's CYP2C19/2D6 inhibition, allows for a clearer assessment of interactions with test articles without confounding metabolic effects.

Clinical Research in Post-Bariatric Surgery Populations

Clinical trials or therapeutic management in patients who have undergone bariatric surgery should specifically procure 3-Hydroxy Loratadine over loratadine. Evidence demonstrates that desloratadine maintains its solubility and bioavailability under altered post-surgical gastric conditions, whereas loratadine's dissolution is severely compromised (reduced to 1-3%) [3]. This ensures that the administered dose is actually delivered and effective.

Studies on Sustained 24-Hour Antihistamine Activity

For research focused on the duration of H1-receptor blockade and symptom relief, 3-Hydroxy Loratadine presents a valuable study arm. Its 27-hour half-life and the extended 38-hour half-life of its active metabolite, 3-OH-desloratadine, contribute to sustained activity [4]. Evidence shows a trend toward superior 24-hour wheal suppression compared to fexofenadine and levocetirizine [5], making it a relevant comparator for long-duration formulations.

Technical Documentation Hub

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